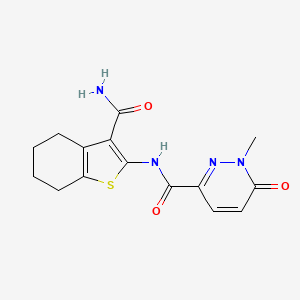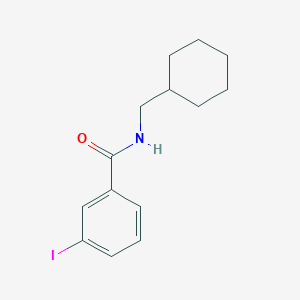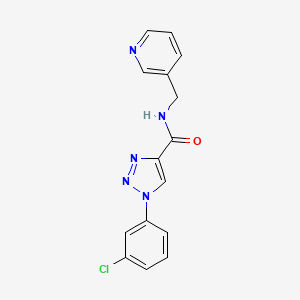![molecular formula C15H14ClNO2 B7479130 (E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B7479130.png)
(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid, also known as CP-945,598, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It was developed as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the synthesis of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. CP-945,598 has shown promising results in preclinical studies as a potential treatment for various inflammatory conditions, such as arthritis, inflammatory bowel disease, and cancer.
Mechanism of Action
(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid selectively inhibits the activity of COX-2, which is induced in response to inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation. Unlike nonselective NSAIDs, such as aspirin and ibuprofen, which also inhibit COX-1, this compound does not affect the production of prostaglandins that are involved in the maintenance of normal physiological functions, such as gastric mucosal protection and platelet aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of arthritis, this compound reduces joint inflammation, cartilage degradation, and bone erosion. In models of colitis, this compound reduces intestinal inflammation and improves mucosal integrity. In models of neuropathic pain, this compound reduces pain hypersensitivity and improves motor function. In addition, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid has several advantages for use in laboratory experiments. It is a highly selective COX-2 inhibitor, which allows for the study of the specific role of COX-2 in various disease processes. In addition, this compound has shown good oral bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on (E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid. One direction is to investigate its potential as a treatment for other inflammatory conditions, such as psoriasis, multiple sclerosis, and asthma. Another direction is to explore its potential as a chemopreventive agent for various types of cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anticancer effects of this compound and to identify potential biomarkers for patient selection and monitoring. Finally, the development of more potent and selective COX-2 inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents for the treatment of inflammatory and neoplastic diseases.
Synthesis Methods
(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid can be synthesized by a multistep process starting from commercially available starting materials. The first step involves the preparation of 4-chloroacetophenone, which is then converted into 4-chloro-α,α-dimethylbenzeneethanol via a Grignard reaction. The resulting alcohol is then oxidized to the corresponding aldehyde, which is further transformed into the pyrrole derivative by a condensation reaction with methyl acetoacetate. The final step involves the addition of acetic anhydride to the pyrrole derivative to form the desired product.
Scientific Research Applications
(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid has been extensively studied in vitro and in vivo for its potential therapeutic applications. Several studies have demonstrated its anti-inflammatory and analgesic effects in animal models of arthritis, colitis, and neuropathic pain. In addition, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and lung cancer. These findings suggest that this compound may have broad therapeutic potential for the treatment of various inflammatory and neoplastic diseases.
properties
IUPAC Name |
(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-9-12(3-8-15(18)19)11(2)17(10)14-6-4-13(16)5-7-14/h3-9H,1-2H3,(H,18,19)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMRAYYIFLTDOM-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24837950 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B7479065.png)
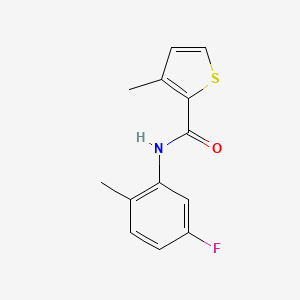
![[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate](/img/structure/B7479075.png)
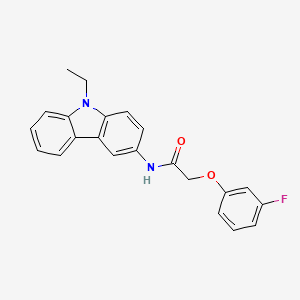
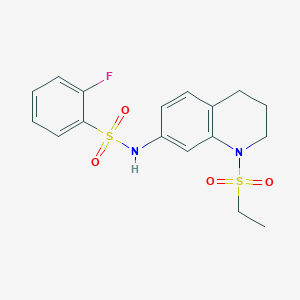

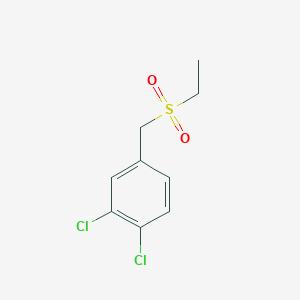
![N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7479104.png)


